molecular formula C10H19Br B13184667 1-(Bromomethyl)-1-(propan-2-yl)cyclohexane

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane

Cat. No.: B13184667
M. Wt: 219.16 g/mol
InChI Key: DUYRZSWKGKBPCG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of alkyl halides It features a cyclohexane ring substituted with a bromomethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane can be synthesized through several methods:

    Halogenation of Alkanes: One common method involves the bromination of 1-(methyl)-1-(propan-2-yl)cyclohexane using bromine (Br2) in the presence of light or a radical initiator.

    Substitution Reactions: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(hydroxymethyl)-1-(propan-2-yl)cyclohexane with bromine using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, cyanide, or amines) to form different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Various substituted cyclohexane derivatives.

    Elimination: Alkenes such as 1-(propan-2-yl)cyclohexene.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons like 1-(methyl)-1-(propan-2-yl)cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in drug development.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(methyl)cyclohexane: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Bromomethyl)cyclohexane: Lacks the isopropyl group.

Uniqueness

1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclohexane ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-9(2)10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3

InChI Key

DUYRZSWKGKBPCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCC1)CBr

Origin of Product

United States

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